溴甲基乙酸酯

描述

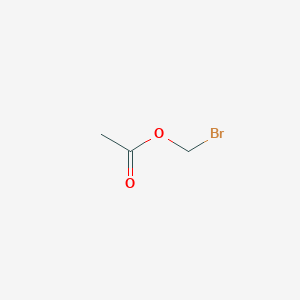

Bromomethyl acetate: is an organic compound with the molecular formula C3H5BrO2 and a molecular weight of 152.97 g/mol . It is a colorless liquid that is commonly used as a reagent in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and an ester functional group, making it a versatile intermediate in various chemical reactions .

科学研究应用

作用机制

Target of Action

Bromomethyl acetate is a chemical compound that primarily targets carbonyl derivatives, specifically aldehydes and ketones . It acts as a protective group for these carbonyl compounds, preventing them from reacting with strong nucleophilic reagents .

Mode of Action

The compound interacts with its targets by converting the carbonyl functional group into an acetal . This conversion renders the carbonyl compounds unreactive towards powerful reagents, thereby serving as an excellent protective mechanism . The compound’s mode of action is particularly useful when irreversible addition reactions need to be prevented .

Biochemical Pathways

Bromomethyl acetate is involved in the acetyl CoA pathway, which requires approximately 10 enzymes and as many organic cofactors . This pathway catalyzes the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens . The compound’s role in this pathway is crucial for cellular homeostasis and function .

Pharmacokinetics

It’s known that the compound is sensitive to moisture and volatile, suggesting that it may have a rapid absorption and distribution profile

Result of Action

The primary result of bromomethyl acetate’s action is the protection of carbonyl compounds from strong nucleophilic reagents . It has been used in the synthesis of optically active cyclohexene antisepsis agents and in the conversion of ketones and aldehydes to 1,2-diacetates .

Action Environment

The action of bromomethyl acetate can be influenced by environmental factors. For instance, the compound is sensitive to moisture, indicating that its stability and efficacy could be affected by humidity . Additionally, its volatility suggests that temperature could also influence its action .

生化分析

Biochemical Properties

Bromomethyl acetate interacts with O(6)-alkylguanine-DNA alkyltransferase (DNA repair protein) in vitro . It is also used as a reagent in samarium diiodide-mediated conversion of ketones and aldehydes to 1,2-diacetates .

Cellular Effects

It has been shown to have cytotoxic and mutagenic effects .

Molecular Mechanism

The molecular mechanism of Bromomethyl acetate involves the interaction with DNA repair proteins. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound with the removed hydrogen reacts with NBS to form Bromomethyl acetate .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade over time .

准备方法

Synthetic Routes and Reaction Conditions: Bromomethyl acetate can be synthesized through several methods. One common method involves the reaction of acetyl bromide with paraformaldehyde in the presence of zinc chloride as a catalyst. The reaction is typically carried out in a dichloromethane solution at room temperature, followed by an overnight reaction under an ice bath . The product is then purified through filtration and distillation at reduced pressure to obtain a high-purity colorless liquid .

Industrial Production Methods: In industrial settings, the production of bromomethyl acetate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the consistent quality and purity of the final product .

化学反应分析

Types of Reactions: Bromomethyl acetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in bromomethyl acetate can be readily replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.

Reduction: Bromomethyl acetate can be reduced to form methanol and acetic acid under specific conditions.

Oxidation: The compound can undergo oxidation reactions to form more oxidized products, although this is less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted acetates, such as amino acetates, thioacetates, and alkoxy acetates.

Reduction: Methanol and acetic acid.

Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

相似化合物的比较

- Methyl bromoacetate

- Ethyl bromoacetate

- Benzyl bromoacetate

- tert-Butyl bromoacetate

- Chloromethyl pivalate

- Methyl chloroacetate

Comparison: Bromomethyl acetate is unique due to its specific combination of a bromine atom and an ester functional group, which imparts distinct reactivity compared to similar compounds. For example, methyl bromoacetate and ethyl bromoacetate have similar reactivity but differ in their alkyl chain length, affecting their physical properties and solubility . Benzyl bromoacetate and tert-butyl bromoacetate have bulkier substituents, which can influence their steric interactions and reactivity in certain reactions . Chloromethyl pivalate and methyl chloroacetate contain chlorine instead of bromine, leading to differences in their reactivity and the types of reactions they undergo .

属性

IUPAC Name |

bromomethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-3(5)6-2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYXMAKLBXBVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883451 | |

| Record name | Methanol, 1-bromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-97-6 | |

| Record name | Bromomethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1-bromo-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol, 1-bromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bromomethyl acetate interact with O6-alkylguanine-DNA alkyltransferase (AGT) and what are the downstream effects?

A1: Bromomethyl acetate potently inactivates AGT by reacting with its cysteine acceptor site at Cys145, forming a stable AGT-Cys(145)S-CH2OAc adduct. [] This interaction completely abolishes AGT's ability to repair O6-alkylguanine DNA adducts. Interestingly, while dibromomethane (CH2Br2) also inactivates AGT, it does so less potently and forms a less stable adduct. Additionally, CH2Br2 can cross-link AGT to DNA via an AGT-Cys(145)S-CH2-DNA adduct, leading to cytotoxicity and mutations, while Bromomethyl acetate does not form this cross-link. [] This difference in behavior suggests distinct mechanisms of action for these two alkylating agents.

Q2: What is the role of Bromomethyl acetate in synthesizing lipophilic derivatives of pH-sensitive amphipathic photosensitizers?

A2: Bromomethyl acetate serves as a key reagent for esterifying free carboxylate groups in photosensitizers like chlorin e6 and pheophorbide a. [] This esterification yields lipophilic derivatives like chlorin e6 triacetoxymethyl ester (CAME) and pheophorbide a acetoxymethyl ester (PAME). These lipophilic esters are designed to be delivered to target cells via endocytosis, where lysosomal esterases cleave the acetoxymethyl ester groups, releasing the active photosensitizers. []

Q3: Can Bromomethyl acetate be used in catalytic reactions, and if so, what are some examples?

A3: Yes, Bromomethyl acetate can participate in transition metal-catalyzed carbonylation reactions. For instance, cobalt supported on active carbon catalyzes the carbonylation of dibromomethane with Bromomethyl acetate as a byproduct. This reaction yields dimethyl malonate and Bromomethyl acetate, highlighting the potential of this compound in carbonylation chemistry. []

Q4: Are there any reported applications of Bromomethyl acetate in synthesizing complex molecules?

A4: Bromomethyl acetate is a valuable reagent in organic synthesis. One notable application is its use in samarium diiodide-mediated conversion of ketones and aldehydes into 1,2-diacetates. [] This reaction provides a convenient one-step method for this transformation, demonstrating the synthetic utility of Bromomethyl acetate.

Q5: Has Bromomethyl acetate been used in the synthesis of macrocyclic compounds?

A5: Yes, Bromomethyl acetate plays a role in synthesizing derivatives of calixarene compounds. For example, it reacts with p-phenylhexahomocalix[3]arene in the presence of potassium carbonate to produce 7,15,23-Triphenyl-25,26,27-triethylester-2,3,10,11,18,19-hexahomo-3,9,11-trioxacalix[3]arene. [] This derivative, existing in a partial-cone conformation, shows potential for selective complexation with potassium cations.

Q6: Can you provide an example of Bromomethyl acetate's use in synthesizing a pharmaceutical compound?

A6: Bromomethyl acetate plays a crucial role in the synthesis of FCE 22891, the acetoxymethyl ester of the penem antibiotic FCE 22101. [] This esterification is achieved through the reaction of FCE 22101 with Bromomethyl acetate, yielding FCE 22891, highlighting the application of this compound in pharmaceutical synthesis.

Q7: What is the significance of using Bromomethyl acetate in the synthesis of Nonafulvene?

A7: Bromomethyl acetate reacts with cis,cis,cis,trans-cyclononatetraenide to yield (cyclononatetraenyl)methyl acetate. Subsequent base-induced elimination of acetic acid from this intermediate leads to the formation of Nonafulvene. [] This synthetic route exemplifies the use of Bromomethyl acetate as a building block for constructing cyclic conjugated systems.

Q8: Are there any patented applications for Bromomethyl acetate in chemical synthesis?

A8: Yes, Bromomethyl acetate is a key reagent in a patented process for synthesizing pyrroleamide derivatives, which are known to bind selectively to GABAa receptors. [] This patent highlights the industrial relevance and potential therapeutic applications of compounds synthesized using Bromomethyl acetate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan](/img/structure/B23795.png)

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)

![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)